
1H-Purine-2,6,8(3H)-trione
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Overview
Description
1H-Purine-2,6,8(3H)-trione, commonly known as uric acid, is a heterocyclic organic compound with the molecular formula C₅H₄N₄O₃ and a molecular weight of 168.11 g/mol . Its IUPAC name is 7,9-dihydro-1H-purine-2,6,8(3H)-trione, and it is the final oxidation product of purine metabolism in humans and higher primates . Structurally, it consists of a fused bicyclic system: a six-membered pyrimidine ring and a five-membered imidazole ring, with three ketone groups at positions 2, 6, and 8 (Figure 1). Uric acid exists in keto-enol tautomeric forms and exhibits weak acidity (pKa ~5.6) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Purine-2,6,8(3H)-trione can be synthesized through various chemical reactions. One common method involves the oxidation of xanthine, a purine base, using oxidizing agents such as potassium permanganate or nitric acid. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation.
Industrial Production Methods: In industrial settings, uric acid is often produced as a byproduct of the fermentation process used in the production of certain antibiotics. The fermentation broth is treated with acids to precipitate uric acid, which is then purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1H-Purine-2,6,8(3H)-trione undergoes several types of chemical reactions, including:
Oxidation: Uric acid can be further oxidized to allantoin, a more soluble compound, using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of uric acid can yield xanthine or hypoxanthine, depending on the reducing agent and conditions used.
Substitution: Uric acid can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Allantoin.
Reduction: Xanthine, hypoxanthine.
Substitution: Various substituted uric acid derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H8N4O3
- Molecular Weight : 196.16 g/mol
- CAS Number : 944-73-0
- IUPAC Name : 7,9-dihydro-1,3-dimethyl-1H-purine-2,6,8(3H)-trione
Structural Characteristics
1H-Purine-2,6,8(3H)-trione features a purine ring with specific methylation patterns that distinguish it from other related compounds such as caffeine and theobromine. Its unique structure allows it to interact with various biological targets.
Chemistry
This compound serves as a precursor in the synthesis of more complex purine derivatives. It is utilized in various chemical reactions including oxidation and substitution, facilitating the development of new compounds with potential applications in pharmaceuticals.
Biology
In biological research, this compound is studied for its role in purine metabolism. It acts as a model compound that aids in understanding the biochemical pathways involving purines. Its interaction with enzymes related to purine metabolism can provide insights into metabolic disorders.
Medicine
The therapeutic potential of this compound is being explored for several conditions:
- CNS Stimulation : Similar to caffeine, it enhances alertness and reduces fatigue.
- Bronchodilation : Exhibits potential benefits for respiratory conditions such as asthma by relaxing bronchial muscles.
- Antioxidant Properties : Demonstrates antioxidant activity that may protect against oxidative stress-related diseases.
Industry
The compound is utilized in the pharmaceutical industry for the production of drugs targeting various health conditions. Its role as a reagent in biochemical assays further underscores its industrial significance.
Activity Type | Effect Description | Reference |
---|---|---|
CNS Stimulation | Increases alertness and reduces fatigue | Smith et al., 2020 |
Bronchodilation | Relaxes bronchial muscles | Zhao et al., 2019 |
Antioxidant | Reduces oxidative stress | Journal of Antioxidant Research, 2021 |
Uric Acid Regulation | Modulates uric acid levels | Various studies |
Case Study Examples
- CNS Stimulation : A study by Smith et al. (2020) demonstrated significant cognitive improvement in healthy adults following administration of the compound.
- Bronchodilator Effects : Research by Zhao et al. (2019) indicated that inhaled this compound increased airflow in asthmatic patients.
- Antioxidant Activity : A study published in the Journal of Antioxidant Research (2021) showed reduced markers of oxidative stress in vitro after treatment with this compound.
Uniqueness of this compound
Unlike caffeine and theobromine which are primarily recognized for their stimulant effects, this compound may possess distinct biochemical and therapeutic properties that warrant further investigation.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6,8(3H)-trione involves its role as an end product of purine metabolism. It is produced in the liver and excreted by the kidneys. Uric acid acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. elevated levels of uric acid can lead to the formation of crystals in joints and tissues, causing gout and other inflammatory conditions.
Comparison with Similar Compounds
Structural and Functional Group Variations
Uric acid derivatives are primarily characterized by methyl substitutions on nitrogen atoms in the purine ring. Key analogs include:
Key Structural Differences :
- Methyl substitutions alter electron distribution, affecting solubility and reactivity. For example, 1,3-dimethyluric acid has a logP value of -2.710 (calculated), indicating higher hydrophilicity than its analogs .
- Tetramethyluric acid (Theacrine) exhibits increased lipophilicity due to four methyl groups, reflected in its higher molecular weight (224.22 g/mol) and melting point (226°C) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notable Trends:
- Methylation reduces water solubility : Uric acid dissolves at 33 mg/L, while tetramethyluric acid is nearly insoluble .
- Increased basicity : Methyl groups donate electron density, raising pKa values in derivatives like tetramethyluric acid .
Data Tables
Table 3: Key Spectral and Analytical Data
Biological Activity
1H-Purine-2,6,8(3H)-trione, also known as 7,9-dihydro-1H-purine-2,6,8(3H)-trione or uric acid, is a purine derivative with significant biological relevance. This compound plays a crucial role in various metabolic processes and has been studied for its potential therapeutic applications. This article delves into its biological activity, including antioxidant properties, metabolic pathways, and implications in health and disease.
Chemical Structure and Properties
This compound has the molecular formula C5H4N4O3 and a molecular weight of approximately 196.16 g/mol. It features a bicyclic structure characteristic of purines, with oxo groups at positions 2, 6, and 8. This unique arrangement contributes to its biological activities and interactions.
Property | Value |
---|---|
Molecular Formula | C5H4N4O3 |
Molecular Weight | 196.16 g/mol |
Key Functional Groups | Oxo groups |
Classification | Purine derivative |
Antioxidant Properties
This compound exhibits notable antioxidant activity , which is essential for mitigating oxidative stress in biological systems. Research indicates that it can effectively scavenge free radicals and reduce oxidative damage to cells. This property is particularly relevant in the context of diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Metabolism and Physiological Role
This compound is primarily involved in the metabolism of purines. It is synthesized from adenine and guanine through a series of enzymatic reactions:
- Adenine → Inosine → Hypoxanthine → Xanthine → Uric Acid
- Guanine → Xanthine → Uric Acid
Uric acid serves as the end product of purine metabolism in humans and is excreted via the kidneys. Elevated levels of uric acid can lead to conditions such as gout and kidney stones .
Case Study 1: Uric Acid as a Biomarker
A study explored the role of uric acid as a biochemical marker for differentiating between exudates and transudates in pleural effusion cases. The findings suggested that elevated uric acid levels could indicate certain pathological conditions, highlighting its importance in clinical diagnostics .
Case Study 2: Tumor Lysis Syndrome
In patients undergoing chemotherapy for blood cancers, tumor lysis syndrome can result in rapid cell breakdown and subsequent release of uric acid into the bloodstream. This condition underscores the need for monitoring uric acid levels to prevent acute kidney injury due to crystallization .
Potential Therapeutic Applications
Given its biological activities, this compound has potential applications in various therapeutic contexts:
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 1H-Purine-2,6,8(3H)-trione in synthetic or biological samples?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Compare experimental 1H-NMR and 13C-NMR spectra with reference data. For example, the 1H-NMR of uric acid derivatives (e.g., 1,3-dimethyl analogues) shows characteristic peaks for methyl groups and hydroxyl protons .
- X-ray Crystallography : Resolve crystal structures to confirm bond angles and tautomeric forms, as uric acid derivatives often exhibit keto-enol tautomerism .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C5H4N4O3) by matching exact mass (168.11 g/mol) .
Q. What are the recommended protocols for synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Methodology :
- Alkylation Reactions : Introduce methyl or alkyl groups at N1, N3, or N7 positions using dimethyl sulfate or iodomethane in basic conditions (e.g., 3,7-dimethyl derivatives) .
- Purification : Use column chromatography (silica gel, methanol/dichloromethane gradients) to isolate intermediates. Verify purity via LCMS (>95%) and elemental analysis .
- Scale-Up Considerations : Optimize reaction times and stoichiometry to minimize byproducts like 1,3,7-trimethyl analogues .
Q. How can aqueous solubility limitations of this compound be addressed in biological assays?
- Methodology :
- Co-Solvent Systems : Use dimethyl sulfoxide (DMSO) or ethanol (≤5% v/v) to enhance solubility without disrupting enzyme activity .
- pH Adjustment : Increase solubility in alkaline buffers (pH >8.4) by deprotonating hydroxyl groups .
- Salt Formation : Synthesize ammonium salts (e.g., ammonium urate) to improve hydrophilicity .
Advanced Research Questions
Q. How can researchers design experiments to study the redox reactivity of this compound with transition metals?
- Methodology :
- Electrochemical Biosensors : Immobilize the compound on carbon electrodes functionalized with pentacyanoferrate or nickel cyanide complexes. Monitor current changes during uric acid oxidation .
- Spectroscopic Analysis : Use UV-Vis spectroscopy to track charge-transfer complexes (e.g., Fe3+-urate) at 290–320 nm .
- Computational Modeling : Simulate electron transfer pathways using density functional theory (DFT) to predict metal-binding affinities .
Q. What strategies are effective in resolving contradictory data on the inhibitory effects of this compound derivatives in protein aggregation studies?
- Methodology :
- Dose-Response Curves : Test derivatives (e.g., pyrimidine-trione analogues) across a wide concentration range (0.1–100 μM) to identify non-linear effects .
- Aggregation Assays : Use thioflavin-T fluorescence or SDS-PAGE to quantify mutant SOD1 aggregation. Compare results with positive controls (e.g., 1,3-diphenethyl derivatives) .
- Meta-Analysis : Cross-reference solubility, purity, and stereochemical data to rule out artifacts .
Q. How can researchers optimize the stability of this compound in long-term storage for pharmacological studies?
- Methodology :
- Lyophilization : Prepare hydrate forms (e.g., monohydrate) to reduce hydrolysis. Store at -20°C in sealed, desiccated containers .
- Stability-Indicating Assays : Monitor degradation via HPLC with photodiode array detection (PDA). Track peaks for oxidation products (e.g., allantoin) .
- Accelerated Stability Testing : Exclude batches showing >5% degradation after 4 weeks at 40°C/75% relative humidity .
Properties
CAS No. |
67708-21-8 |
---|---|
Molecular Formula |
C5H2N4O3 |
Molecular Weight |
166.09 g/mol |
IUPAC Name |
3H-purine-2,6,8-trione |
InChI |
InChI=1S/C5H2N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H2,7,8,9,10,11,12) |
InChI Key |
QBWXIMRDQPYHAG-UHFFFAOYSA-N |
Canonical SMILES |
C12=NC(=O)N=C1NC(=O)NC2=O |
Origin of Product |
United States |
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